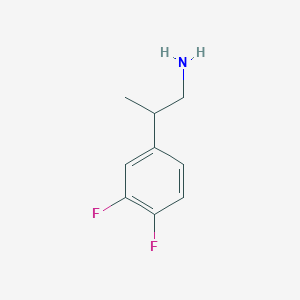

![molecular formula C21H29ClN4O7S B2520605 4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide CAS No. 483966-96-7](/img/structure/B2520605.png)

4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

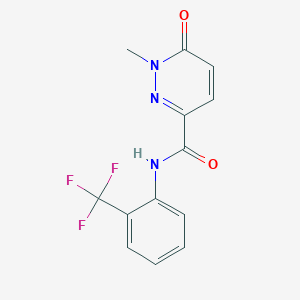

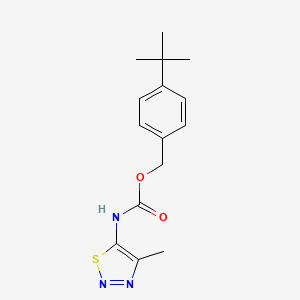

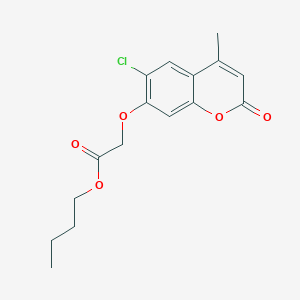

The compound 4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their inhibitory activity against carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in various physiological processes. Inhibitors of CAs have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide scaffold to modulate the binding affinity and selectivity towards different CA isoforms. For instance, the introduction of dimethyl groups into the benzenesulfonamide ring has been shown to decrease the binding affinity to almost all CA isoforms but increase selectivity towards one specific isoform . Similarly, the introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives has been reported to increase the affinity to all CAs, particularly CA VII and CA XIII . These modifications suggest that the synthesis of 4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide would involve strategic placement of dimethyl groups and possibly other substituents to achieve the desired inhibitory activity and selectivity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with CA isoforms. The structure of a related compound, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, in a cocrystal with pyromellitic acid, reveals a supramolecular layer formed by hydrogen bonding, with a jagged step form due to the non-planarity of the carboxylic acid molecule and the bent nature of the sulphonamide . This suggests that the molecular structure of 4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide would also feature specific angles and conformations that enable it to fit into the active site of CA isoforms and form the necessary interactions for inhibition.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the benzenesulfonamide core. For example, the synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties involves stepwise nucleophilic substitution reactions . This indicates that the synthesis of 4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide would likely involve similar nucleophilic substitution reactions to introduce the piperazine and pyridinyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of dimethylamine, morpholine, and piperidine substituents has been shown to influence the efficiency of these compounds as CA inhibitors . The specific physical and chemical properties of 4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide would depend on its exact molecular structure, which would dictate its solubility, stability, and overall suitability for use as a CA inhibitor.

Applications De Recherche Scientifique

Antioxidant and Enzyme Inhibition Activity

Sulphonamides incorporating triazine motifs demonstrate antioxidant properties through radical scavenging assays and metal chelating methods. These compounds also show inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders. This suggests potential applications in treating diseases like Alzheimer's, Parkinson's, and managing pigmentation issues (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Applications

Novel ureido benzenesulfonamides, incorporating triazine moieties, have been investigated as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents. These compounds show promise in medicinal chemistry as isoform-selective and potent inhibitors, suggesting potential utility in cancer therapy (Lolak et al., 2019).

A2B Adenosine Receptor Antagonism

Compounds related to pyrrolopyrimidinyl benzenesulfonamides have been identified as potent antagonists of the A2B adenosine receptor, demonstrating significant binding affinity and selectivity. This receptor is involved in various physiological processes, suggesting these compounds could have applications in treating diseases where the A2B adenosine receptor plays a role, such as inflammatory diseases (Esteve et al., 2006).

Antimicrobial Activity

Novel benzenesulfonamides have shown significant antimicrobial activity against various strains of microbes. This indicates their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2016).

Fluorescent Probes for Sensing

Benzenesulfonamide derivatives have been utilized in designing reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. These probes are useful in chemical, biological, and environmental sciences for the sensitive and selective detection of toxic benzenethiols, indicating their application in environmental monitoring and biological research (Wang et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,4-dimethyl-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzenesulfonamide;perchloric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S.ClHO4/c1-18-8-10-19(11-9-18)29(27,28)23(2)13-5-7-21(26)25-16-14-24(15-17-25)20-6-3-4-12-22-20;2-1(3,4)5/h3-4,6,8-12H,5,7,13-17H2,1-2H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHPNWDRWWBLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3.OCl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)